molecular formula C6H13NS B14394178 N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine CAS No. 89745-83-5

N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine

Cat. No.: B14394178
CAS No.: 89745-83-5
M. Wt: 131.24 g/mol
InChI Key: XRBOYKGPYDOQJI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a prop-1-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylamine with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding sulfide

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine: Characterized by the presence of both dimethylamino and methylsulfanyl groups.

    N,N-Dimethyl-3-(methylsulfanyl)prop-1-amine: Lacks the double bond in the prop-1-en-1-amine backbone.

    N,N-Dimethyl-3-(methylsulfanyl)prop-2-en-1-amine: Has the double bond at a different position in the carbon chain.

Uniqueness

This compound is unique due to the specific positioning of the double bond and the combination of functional groups

Properties

CAS No.

89745-83-5

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

N,N-dimethyl-3-methylsulfanylprop-1-en-1-amine

InChI

InChI=1S/C6H13NS/c1-7(2)5-4-6-8-3/h4-5H,6H2,1-3H3

InChI Key

XRBOYKGPYDOQJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CCSC

Origin of Product

United States

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